LogP Comparison: Enhanced Lipophilicity Over the Deacetylated Analog
The target compound exhibits a calculated logP (miLogP) of 0.45, which is 0.90 log units higher than that of the analog lacking the N‑acetyl group, N-(3-methoxypropyl)azetidine-3-carboxamide (miLogP −0.45) [REFS‑1]. This difference indicates that the N‑acetyl substitution significantly increases lipophilicity, which may enhance membrane permeability and oral bioavailability [REFS‑2].
| Evidence Dimension | Lipophilicity (miLogP) |
|---|---|
| Target Compound Data | miLogP = 0.45 |
| Comparator Or Baseline | N-(3-methoxypropyl)azetidine-3-carboxamide (miLogP = -0.45) |
| Quantified Difference | Δ miLogP = 0.90 (target more lipophilic) |
| Conditions | Calculated using Molinspiration miLogP algorithm (v2022.11) based on canonical SMILES. |
Why This Matters
For cell‑based assays or in vivo studies, higher lipophilicity often correlates with better membrane permeability; this difference can guide selection when passive diffusion is rate‑limiting.
- [1] miLogP values calculated via Molinspiration (http://www.molinspiration.com) using canonical SMILES: target compound (COCCCNC(=O)C1CN(C(C)=O)C1) miLogP=0.45; comparator (COCCCNC(=O)C1CNC1) miLogP=−0.45. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
